4-Hydroxy-2'-nitrobiphenyl
Description
4-Hydroxy-2'-nitrobiphenyl (CAS 51264-59-6) is a biphenyl derivative with a hydroxyl (-OH) group at the 4-position of one benzene ring and a nitro (-NO₂) group at the 2'-position of the adjacent ring. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.2 g/mol . The compound is commercially available from suppliers like TCI Chemicals and Shanghai PI Chemicals Ltd., typically at ≥97% purity . Its structure combines aromaticity with polar functional groups, making it a candidate for applications in organic synthesis, materials science, and surface chemistry studies .
Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCMTITSCFYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573869 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20281-23-6, 51264-59-6 | |
| Record name | 2′-Nitro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20281-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2'-nitrobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Hydroxy-2’-nitrobiphenyl can be achieved through several methods. One common approach involves the nitration of biphenyl derivatives followed by hydroxylation. For instance, the nitration of 2’-hydroxybiphenyl can yield 4-Hydroxy-2’-nitrobiphenyl under controlled conditions . Industrial production methods often involve the use of phase transfer catalysts and palladium catalysts to facilitate the reaction in aqueous solutions . These methods are designed to be efficient, with high yields and minimal environmental impact.
Chemical Reactions Analysis
4-Hydroxy-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2’-nitrobiphenyl has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-nitrobiphenyl involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related biphenyl derivatives are compared to 4-Hydroxy-2'-nitrobiphenyl based on substituent type, position, and physicochemical properties:
Structural and Functional Differences
- Substituent Position: The relative positions of -OH and -NO₂ groups significantly influence reactivity. For example, in 4-Hydroxy-3-nitrobiphenyl, the ortho-nitro group relative to the hydroxyl may enable intramolecular hydrogen bonding, altering solubility and acidity compared to the para-nitro analog .
- Electron Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. In contrast, methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, enhancing ring activation .
- Polarity and Solubility: this compound exhibits higher polarity than its methyl or methoxy analogs due to the -OH group, favoring solubility in polar solvents like ethanol or DMSO. The methoxy derivative (4-methoxy-2'-nitrobiphenyl) shows better solubility in nonpolar media .
Biological Activity
4-Hydroxy-2'-nitrobiphenyl (NO2-Bp-OH) is a compound of significant interest in biological research due to its diverse mechanisms of action and interactions with various biological systems. This article delves into its biological activity, mechanisms, and implications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a biphenyl backbone. Its molecular formula is CHNO, and it has been studied for its potential applications in various fields, including medicinal chemistry and environmental science.
The biological activity of this compound primarily stems from its ability to interact with cellular components through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Redox Reactions : The nitro group can participate in redox reactions, potentially altering the oxidative state of biomolecules.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics.
Cellular Impact
Research indicates that this compound affects various cellular processes:
- Gene Expression : The compound can modulate the expression of genes related to oxidative stress response and apoptosis, suggesting a role in cellular survival and death pathways.
- Mutagenicity : Studies have demonstrated that it can form DNA adducts, leading to mutations and potentially contributing to carcinogenic processes .
Toxicological Studies
In vivo studies have revealed dose-dependent effects:
- Low Doses : Minimal effects on cellular function.
- High Doses : Significant biochemical changes, including liver damage and oxidative stress, highlighting the compound's potential toxicity at elevated levels .
Case Studies
Several studies have explored the biological activity of this compound:
- Genotoxicity Assessment :
- Metabolic Pathway Analysis :
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Hydroxyl Position | Nitro Position | Biological Activity |
|---|---|---|---|
| This compound | 2' | 4' | Significant mutagenicity |
| 4-Hydroxy-4'-nitrobiphenyl | 4' | 4' | Moderate mutagenicity |
| 2-Hydroxy-4'-nitrobiphenyl | 2' | 4' | Lower mutagenicity |
This table illustrates how positional variations in hydroxyl and nitro groups influence the biological activity of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
